OSR1 gene function in embryonic development
OSR1 gene function in embryonic development
An In-depth Technical Guide on the Core Functions of the OSR1 Gene in Embryonic Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Odd-Skipped Related 1 (OSR1) gene, a mammalian homolog of the Drosophila odd-skipped gene, encodes a crucial zinc-finger transcription factor that plays a pivotal role in embryonic development.[1][2][3][4] Its expression is tightly regulated both spatially and temporally, beginning in the intermediate mesoderm and extending to the developing heart, limbs, lungs, and craniofacial structures.[1] OSR1 is indispensable for the organogenesis of multiple systems, most notably the kidneys and the heart. In the kidney, it functions as the earliest marker of the intermediate mesoderm and is essential for the maintenance of nephron progenitor cells.[1][5][6][7] In the heart, OSR1 is critical for the formation of the atrial septum.[1] Mechanistically, OSR1 interacts with key developmental signaling pathways, including Wnt and Hedgehog, and functions synergistically with other transcription factors such as Six2 and Wt1.[6][8] Loss-of-function mutations in Osr1 in mouse models result in embryonic lethality, underscoring its fundamental role in development.[1][5][8][9] This guide provides a comprehensive overview of OSR1's function, its regulatory networks, and the experimental methodologies used to elucidate its roles.
OSR1 in Renal Development
OSR1 is a master regulator of kidney formation, involved from the earliest stages of specification to the maintenance of progenitor populations.
Specification and Maintenance of Nephron Progenitors
OSR1 is the earliest known molecular marker for the intermediate mesoderm, the embryonic tissue that gives rise to the urogenital system.[1] Its function is paramount for the survival and maintenance of the cap mesenchyme, a nephron progenitor cell population. Tissue-specific deletion of Osr1 in these cells leads to their premature depletion and results in severe renal hypoplasia, characterized by a drastic reduction in kidney size and nephron number.[6][10]
Genetic and Signaling Interactions
The function of OSR1 in the kidney is orchestrated through a complex network of interactions:
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Upstream Regulation: Osr1 expression is induced by retinoic acid signaling and regulated by BET proteins.[5][10] Conversely, it is negatively regulated by the transcription factors Runx2 and Ikzf1.[1]
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Downstream Targets: OSR1 initiates a transcriptional cascade by activating key developmental regulators, including Lhx1, Pax2, and Wt1.[1] It also promotes the expression of wnt2ba, a critical factor in podocyte development.[5]
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Synergistic and Antagonistic Roles: OSR1 exhibits functional synergy with Wt1 to ensure the proper specification of the metanephric mesenchyme.[8] It also acts downstream of Six2, and together they maintain the nephron progenitor pool by antagonizing the pro-differentiation effects of the canonical Wnt/β-catenin signaling pathway.[6] This antagonism is achieved, in part, by OSR1's ability to stabilize transcriptional repressor complexes.[6]
Caption: OSR1 regulatory network in nephron progenitor cell fate.
OSR1 in Cardiac Development
OSR1 is a critical factor for the proper morphogenesis of the heart, particularly for the division of the atria.
Atrial Septation
Expression of OSR1 is localized to the dorsal atrial wall, the site from which the primary atrial septum emerges.[1] Its function is essential for the formation of this structure. Studies in mice have shown that deleting Osr1 specifically in the second heart field, a key progenitor population for atrial and outflow tract structures, leads to a complete absence of the atrial septum.[1]
Tbx5-Osr1 Signaling Pathway
In the posterior second heart field (pSHF), OSR1 acts as a direct downstream target of the T-box transcription factor Tbx5.[1] OSR1 and Tbx5 interact to regulate the cell cycle progression of these cardiac progenitor cells, a process vital for generating sufficient cell numbers for septal formation.[1][11] This Tbx5-Osr1 signaling axis operates in parallel to the Hedgehog signaling pathway, both of which are required for atrial septation.[1]
Caption: Tbx5-Osr1 pathway in cardiac atrial septation.
OSR1 in Foregut and Lung Development
OSR1 plays a multifaceted role in the development of the foregut, the embryonic structure that gives rise to the esophagus, stomach, trachea, and lungs.
Downstream of Hedgehog Signaling
In the mesenchyme surrounding the foregut, OSR1 expression is dependent on Hedgehog (HH) signaling emanating from the adjacent epithelium.[12][13] The HH pathway effector, Gli3, directly binds to a conserved region in the Osr1 promoter to activate its transcription.[12]
Functions in Lung Morphogenesis
OSR1 is required for several key steps in respiratory system development:
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Lung Progenitor Specification: Osr1 mutant embryos display a reduced number of lung progenitors in the ventral foregut.[12][13]
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Branching Morphogenesis: It is necessary for the correct branching of the primary lung buds.[12][13]
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Mesenchymal Differentiation: OSR1 is essential for the differentiation of various mesenchymal derivatives, including the smooth muscle of the trachea and esophagus, tracheal cartilage rings, and the pulmonary arteries.[12][13]
Caption: Hedgehog-Osr1 signaling cascade in foregut development.
Quantitative Data Summary
The critical role of OSR1 in development is highlighted by the severe phenotypes observed in loss-of-function mouse models.
Table 1: Phenotypes of OSR1 Knockout and Heterozygous Mice
| Genotype | Organ System | Phenotype | Reference |
|---|---|---|---|
| Osr1-/- | Kidney | Complete kidney agenesis, aberrant apoptosis of nephrogenic mesenchyme. | [5][8][9] |
| Osr1-/- | Heart | Embryonic lethality, deformed atrioventricular junctions, hypoplastic venous valves, absent atrial septum. | [1] |
| Osr1-/- | Foregut/Lung | Fewer lung progenitors, improper lung bud branching, defective mesenchymal differentiation. | [12][13] |
| Osr1+/-Wt1+/- | Kidney | Unilateral or bilateral kidney agenesis or hypoplasia, reduced nephron progenitor cells. | [8] |
| Osr1c/-;Six2-TGCtg | Kidney | Premature depletion of nephron progenitor cells, severe renal hypoplasia. |[6][10] |
Key Experimental Protocols
Investigating the function of OSR1 requires a range of molecular and genetic techniques. Below are detailed methodologies for key experimental approaches.
Generation of Osr1 Conditional Mutant Mice
This approach allows for the inactivation of Osr1 in specific cell lineages, bypassing the embryonic lethality of the full knockout.[2][3][4]
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1. Targeting Vector Construction: A targeting vector is engineered to insert loxP recombination sites flanking a critical coding exon (e.g., Exon 2) of the Osr1 gene. An antibiotic resistance cassette (e.g., neomycin) flanked by FRT sites is typically included for selection of correctly targeted embryonic stem (ES) cells.
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2. ES Cell Targeting: The linearized targeting vector is introduced into ES cells via electroporation. Cells are cultured in the presence of the selection antibiotic.
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3. Screening for Homologous Recombination: Resistant ES cell clones are screened by PCR and confirmed by Southern blot analysis to identify those with the correct integration of the targeting construct at the Osr1 locus.
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4. Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into host blastocysts, which are then surgically transferred into the uterus of a pseudopregnant female mouse. The resulting chimeric pups are identified by coat color.
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5. Germline Transmission: Chimeric mice are bred with wild-type mice to test for germline transmission of the targeted (Osr1flox-neo) allele.
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6. Excision of Selection Cassette: To prevent the selection cassette from interfering with gene function, mice carrying the Osr1flox-neo allele are crossed with mice expressing Flp recombinase, leading to the excision of the FRT-flanked cassette and generating the conditional Osr1flox allele.
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7. Tissue-Specific Deletion: Mice homozygous for the Osr1flox allele are crossed with a transgenic line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Six2-Cre for nephron progenitors, Nkx2.5-Cre for cardiac progenitors). In the offspring, Cre recombinase will excise the loxP-flanked exon, inactivating Osr1 only in the desired cell population.
Caption: Workflow for generating tissue-specific OSR1 knockout mice.
Chromatin Immunoprecipitation sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of OSR1, revealing its direct target genes.[14][15][16][17]
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1. Cell/Tissue Cross-linking: Harvest embryonic tissues (e.g., E11.5 kidney rudiments) and immediately cross-link protein-DNA complexes. For transcription factors like OSR1, a dual cross-linking protocol is recommended: first with 2 mM disuccinimidyl glutarate (DSG) for 45 minutes, followed by 1% formaldehyde for 10 minutes at room temperature.[16] Quench the reaction with glycine.
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2. Chromatin Preparation: Lyse the cells and isolate nuclei. Resuspend nuclei in a suitable lysis buffer and sonicate the chromatin to an average fragment size of 200-600 bp. Centrifuge to pellet debris.
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3. Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade antibody specific for OSR1. A parallel sample with a non-specific IgG antibody serves as a negative control.
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4. Complex Capture and Washes: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Perform a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
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5. Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
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6. DNA Purification: Treat the sample with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a column-based kit.
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7. Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the library on a high-throughput platform.
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8. Bioinformatic Analysis: Align sequence reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions significantly enriched in the OSR1 IP sample compared to the input or IgG control. Perform motif analysis on the identified peaks to find the OSR1 binding consensus sequence.
CRISPR/Cas9-Mediated Gene Editing in Zygotes
This technique allows for the rapid generation of Osr1 knockout or knock-in alleles directly in mouse embryos.[18][19][20][21][22]
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1. gRNA Design: Design two or more single guide RNAs (sgRNAs) targeting the first coding exon of the Osr1 gene to maximize the probability of creating a null allele via a frameshift-inducing insertion/deletion (indel).
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2. Reagent Preparation: Prepare high-quality, purified Cas9 nuclease protein and the synthetic sgRNAs.
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3. Zygote Collection: Harvest fertilized zygotes from superovulated female mice.
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4. Microinjection: Prepare a microinjection mix containing Cas9 protein and sgRNAs. Microinject the mix into the cytoplasm of the collected zygotes. This approach, using a ribonucleoprotein (RNP) complex, is generally more efficient and has fewer off-target effects than plasmid injection.[22]
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5. Embryo Culture and Transfer: Culture the injected embryos in vitro to the two-cell or blastocyst stage. Transfer the viable embryos into the oviducts or uterus of pseudopregnant recipient females.
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6. Screening of Founder Animals: Genotype the resulting pups by PCR amplification of the targeted region, followed by Sanger sequencing or a T7 endonuclease I assay to detect the presence of indels.
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7. Colony Establishment: Breed the identified founder animals that carry a frameshift mutation to establish a stable Osr1 knockout mouse line. Characterize the precise mutation by subcloning and sequencing the PCR product from the founder.
References
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- 6. Osr1 acts downstream of and interacts synergistically with Six2 to maintain nephron progenitor cells during kidney organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kidney Organoids: Current Advances and Applications [mdpi.com]
- 8. Osr1 Interacts Synergistically with Wt1 to Regulate Kidney Organogenesis | PLOS One [journals.plos.org]
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- 10. mdpi.com [mdpi.com]
- 11. Tbx5 and Osr1 interact to regulate posterior second heart field cell cycle progression for cardiac septation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Osr1 functions downstream of Hedgehog pathway to regulate foregut development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Osr1 functions downstream of Hedgehog pathway to regulate foregut development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
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- 16. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. CRISPR/Cas9‐targeted mutagenesis of the OsROS1 gene induces pollen and embryo sac defects in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CRISPR used to edit genes of human embryos for first time in U.S. | Science News [sciencenews.org]
- 20. CRISPR Gene Editing in Human Embryos Performed for the First Time Ever in the U.S. | Biomedical Odyssey [biomedicalodyssey.blogs.hopkinsmedicine.org]
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- 22. Gene Editing of Human Embryos with CRISPR/Cas9: Great Promise Coupled with Important Caveats - PMC [pmc.ncbi.nlm.nih.gov]
